Crinasiadine

Description

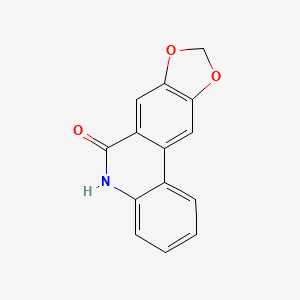

Structure

2D Structure

3D Structure

Properties

CAS No. |

40141-86-4 |

|---|---|

Molecular Formula |

C14H9NO3 |

Molecular Weight |

239.23 g/mol |

IUPAC Name |

5H-[1,3]dioxolo[4,5-j]phenanthridin-6-one |

InChI |

InChI=1S/C14H9NO3/c16-14-10-6-13-12(17-7-18-13)5-9(10)8-3-1-2-4-11(8)15-14/h1-6H,7H2,(H,15,16) |

InChI Key |

NVOXRHIABFKYOT-UHFFFAOYSA-N |

SMILES |

C1OC2=C(O1)C=C3C(=C2)C4=CC=CC=C4NC3=O |

Canonical SMILES |

C1OC2=C(O1)C=C3C(=C2)C4=CC=CC=C4NC3=O |

Origin of Product |

United States |

Chemical Profile of Crinasiadine

Elucidation of the Core Chemical Structure

Crinasiadine is chemically defined by its phenanthridin-6(5H)-one skeleton. vulcanchem.com This core is a tricyclic N-heterocyclic system composed of a phenanthridine (B189435) backbone featuring a carbonyl group at the 6-position and a secondary amine at the 5-position. vulcanchem.com The systematic IUPAC name for this compound is 5H- vulcanchem.commdpi.comdioxolo[4,5-j]phenanthridin-6-one.

Physicochemical Properties

The molecular formula of this compound is C₁₄H₉NO₃. vulcanchem.com This composition gives it a molecular weight of approximately 239.23 g/mol . vulcanchem.com The table below summarizes key physicochemical properties.

Biosynthetic Pathways of Crinasiadine

Proposed Biosynthetic Precursors and Intermediates

The foundational precursors for Amaryllidaceae alkaloids, including Crinasiadine, are the amino acids L-phenylalanine and L-tyrosine. nih.govfishersci.ptflybase.orgfishersci.canih.govnih.gov

The initial steps involve the conversion of these amino acids into specific phenolic derivatives:

L-Tyrosine is decarboxylated to produce tyramine (B21549). fishersci.ptfishersci.sethegoodscentscompany.comnih.gov

L-Phenylalanine is transformed into 3,4-dihydroxybenzaldehyde (B13553) (also known as protocatechuic aldehyde). fishersci.ptfishersci.sethegoodscentscompany.com

These two key phenolic compounds then undergo a crucial condensation reaction. Tyramine condenses with 3,4-dihydroxybenzaldehyde to form a Schiff base intermediate, which is subsequently reduced to yield norbelladine (B1215549). fishersci.ptflybase.orgfishersci.sethegoodscentscompany.comalfa-chemistry.comnih.gov Norbelladine is a central intermediate in the biosynthesis of various Amaryllidaceae alkaloid types. flybase.orgthegoodscentscompany.comalfa-chemistry.com

Following the formation of norbelladine, an O-methylation step occurs, converting it into 4'-O-methylnorbelladine. fishersci.ptflybase.orgfishersci.sealfa-chemistry.comebi.ac.ukscience.gov This methylated derivative is considered a pivotal intermediate, branching into multiple pathways that lead to the diverse skeletons observed in Amaryllidaceae alkaloids, including the crinine-type alkaloids to which this compound belongs. flybase.orgalfa-chemistry.comnih.gov

Table 1: Proposed Biosynthetic Precursors and Intermediates of this compound

| Compound Name | PubChem CID | Role in Biosynthesis |

| L-Phenylalanine | 6140 | Initial amino acid precursor. nih.govwikipedia.orgguidetopharmacology.orgmetabolomicsworkbench.org |

| L-Tyrosine | 6057 | Initial amino acid precursor. fishersci.ptfishersci.canih.gov |

| Tyramine | 5610 | Intermediate derived from L-tyrosine. nih.govalfa-chemistry.comflybase.org |

| 3,4-Dihydroxybenzaldehyde | 8768 | Intermediate derived from L-phenylalanine. fishersci.sethegoodscentscompany.comfishersci.cafragranceu.com |

| Norbelladine | 416247 | Key intermediate formed by condensation. nih.govmetabolomicsworkbench.orguni.lu |

| 4'-O-Methylnorbelladine | 253994 | Central intermediate for Amaryllidaceae alkaloids. ebi.ac.uknih.govnih.gov |

| This compound | 442850 | Final alkaloid. nih.govchem960.comnih.gov |

Enzymatic Steps and Catalytic Mechanisms in Alkaloid Biosynthesis

The conversion of precursors into this compound involves several enzymatic steps, particularly those responsible for the initial condensation and subsequent cyclization events.

The initial condensation of tyramine and 3,4-dihydroxybenzaldehyde to form norbelladine is catalyzed by enzymes such as norbelladine synthase (NBS) and noroxomaritidine/norcraugsodine reductase (NR). thegoodscentscompany.comalfa-chemistry.com Research suggests that NBS and NR may function cooperatively, potentially as a metabolon, to efficiently catalyze the two-step mechanism involving condensation and reduction to produce norbelladine. thegoodscentscompany.com

A critical stage in the diversification of Amaryllidaceae alkaloids, including the formation of the crinine (B1220781) skeleton found in this compound, is the phenolic oxidative coupling of 4'-O-methylnorbelladine. nih.govflybase.orgfishersci.sealfa-chemistry.comnih.gov This complex reaction is often mediated by cytochrome P450 enzymes (CYPs), which are a large family of oxidoreductases in plants. alfa-chemistry.comciteab.comnih.govfrontiersin.org Specifically, members of the CYP96T family have been implicated in catalyzing C-C couplings that lead to the formation of various Amaryllidaceae alkaloid core structures. alfa-chemistry.com

Computational simulations have provided insights into the catalytic mechanism of these P450 enzymes in C-C coupling. It is proposed that the process follows a diradical mechanism. alfa-chemistry.com This involves a hydrogen atom transfer (HAT) from a proximal phenol (B47542) hydroxyl group to the active species of the P450 enzyme, Compound I (Cpd I). This initial HAT disrupts hydrogen bonding, allowing a distal phenol group to approach for a second HAT, leading to the formation of a diradical species. Subsequently, a para-para' C-C phenolic coupling reaction occurs within the enzyme's active site. alfa-chemistry.com While the detailed enzymatic steps specifically for the formation of this compound's phenanthridinone ring system from 4'-O-methylnorbelladine are not fully elucidated in the provided sources, the general mechanism of P450-mediated phenolic coupling is fundamental to the biosynthesis of this alkaloid class.

Genetic and Molecular Aspects of Biosynthetic Regulation

The biosynthesis of Amaryllidaceae alkaloids, including this compound, is under sophisticated genetic and molecular control within the plant. Understanding these regulatory mechanisms is crucial for potential biotechnological applications aimed at enhancing alkaloid production.

Transcriptomic analyses are instrumental in identifying genes involved in alkaloid biosynthesis by revealing differences in gene expression patterns. alfa-chemistry.com Enzymes like oxidoreductases, which play a significant role in forming the parent ring systems of alkaloids, are key targets for molecular genetic analysis. citeab.com The knowledge of nucleotide sequences for these oxidases can facilitate direct cloning of alkaloid biosynthetic genes. citeab.com

Gene expression in metabolic pathways, such as those for alkaloid synthesis, is precisely controlled at the transcriptional level by various signaling molecules and transcription factors. nih.govnih.gov For example, tyrosine hydroxylase, a rate-limiting enzyme in related metabolic pathways, is regulated transcriptionally. nih.gov

Advances in genetic engineering techniques, including CRISPR-Cas9, are being explored to modify host microorganisms or plants to enhance enzyme production capacity through targeted gene modifications. nih.govcreative-enzymes.com This allows for the redistribution of metabolic flux to optimize the production of desired compounds. nih.gov Furthermore, external factors such as plant growth regulators (e.g., auxin) and light have been shown to significantly influence the expression of alkaloid biosynthetic genes and increase the content of certain alkaloids in Amaryllidaceae plants. researchgate.net These findings underscore the complex interplay of genetic programming and environmental cues in regulating this compound biosynthesis.

Biological and Pharmacological Profile

Documented Biological Activities

Crinasiadine and its parent phenanthridinone scaffold exhibit a range of biological activities:

Antiviral Activity: Research has demonstrated that this compound and its derivatives possess promising antiviral properties, particularly against plant viruses such as the Tobacco Mosaic Virus (TMV). nih.govvulcanchem.com While natural this compound shows moderate activity, certain synthetic derivatives have displayed enhanced potency, sometimes comparable to commercial antiviral agents. hud.ac.ukvulcanchem.com

Antimicrobial Activity: The phenanthridinone scaffold has been associated with significant antimycobacterial and antitubercular activities. vulcanchem.com This suggests potential for developing new agents against resistant bacterial strains. vulcanchem.com

Antiproliferative and Anticancer Activity: Compounds with the phenanthridinone structure have shown antiproliferative activity against various cancer cell lines. vulcanchem.com Although natural this compound itself has weak antitumor activity, some of its derivatives have demonstrated potent anticancer effects.

Other Pharmacological Activities: The core structure has also been linked to antagonistic effects in certain biological systems. vulcanchem.com

Mechanism of Action Studies

Preliminary studies have begun to uncover the mechanisms behind the biological effects of this compound derivatives.

Antiviral Mechanism: In the context of TMV, transmission electron microscopy and molecular docking studies suggest that certain derivatives may exert their antiviral effect by interfering with the elongation phase of the virus's assembly process. nih.govhud.ac.ukvulcanchem.com

Anticancer Mechanism: For anticancer applications, a specific this compound derivative was found to directly bind to the Epidermal Growth Factor Receptor (EGFR). This interaction disrupts a key protein-protein interaction (EGFR-WEE1), leading to DNA damage and ultimately cell death in glioblastoma models.

Table of Compounds

Mechanism of Action Studies Molecular and Cellular

Molecular Target Identification and Validation

The primary molecular target identified for Crinasiadine derivatives, particularly compound 18, is the Tobacco Mosaic Virus (TMV) coat protein (TMV-CP). wikidata.orgeasychem.org This identification is supported by molecular docking simulations and subsequent observations of the compound's impact on viral assembly. wikidata.org The anti-TMV efficacy observed in biological assays further validates the TMV coat protein as a relevant target for these compounds. wikidata.org

Ligand-Protein Interaction Analysis

Detailed analyses of the interactions between this compound derivatives and their molecular target have been conducted to understand the binding characteristics.

Molecular docking simulations were performed using compound 18 as the ligand and the TMV coat protein (PDB code: 1EI7) as the receptor. wikidata.org These simulations indicated that the optimal binding mode of compound 18 to the TMV coat protein occurs on chain A, with a calculated binding energy of −5.22 kcal/mol. wikidata.org This binding energy suggests a plausible interaction between the compound and the viral protein. wikidata.org

Table 1: Molecular Docking Results for Compound 18 with TMV Coat Protein

| Ligand | Receptor (PDB ID) | Binding Chain | Binding Energy (kcal/mol) |

| Compound 18 | TMV Coat Protein (1EI7) | A | -5.22 |

Analysis of the molecular docking simulations revealed the specific amino acid residues on the TMV coat protein involved in interactions with compound 18. The compound primarily engages with the protein through van der Waals forces, interacting with residues ILE-21, LEU-23, VAL-69, ILE-133, GLY-135, and SER-138. wikidata.org Additionally, π-σ interactions were observed with the ILE-24 residue, along with alkyl and π-alkyl interactions involving ILE-24, PRO-20, and LEU-132 residues. wikidata.org While these interactions were noted as relatively weak, they provide a foundation for understanding the binding interface and for future structural optimization efforts aimed at enhancing activity through stronger interactions like hydrogen bonding. wikidata.org

Molecular Docking Simulations (e.g., with TMV coat protein)

Cellular Pathway Modulation

Current mechanistic studies on this compound and its derivatives in the context of anti-TMV activity primarily focus on direct interference with viral components and processes. Specific details regarding the modulation of host cellular pathways by this compound that contribute to its anti-TMV effect are not extensively elucidated in the available research, with the predominant mechanism identified being direct disruption of viral assembly. wikidata.org

Interference with Viral Replication and Assembly Processes

Preliminary research indicates that compound 18, a derivative of this compound, interferes with the elongation phase of the TMV assembly process. wikidata.orgru.ac.zaresearchgate.netmdpi.com The Tobacco Mosaic Virus assembly is a well-characterized process where the viral capsid protein forms 20S disks, which then interact with TMV RNA to self-assemble into rod-shaped virus particles. wikidata.org

Studies demonstrated that when TMV assembly was treated with compound 18, the resulting rod-shaped particles exhibited a significantly reduced average length of 142 nm, compared to the approximately 300 nm length observed in control groups. wikidata.org This reduction in length directly suggests that the compound impedes the normal elongation of the TMV assembly. wikidata.org Furthermore, compound 18 was observed to induce the aggregation of 20S disks into irregular polymers, indicating a disruption in the proper formation of the viral capsid structures essential for assembly. wikidata.org

Table 2: Effect of Compound 18 on TMV Particle Elongation

| Treatment Group | Average TMV Rod Length (nm) | Observation |

| Control | ~300 | Normal rod-shaped particles |

| Compound 18 | 142 | Impeded elongation, shorter particles |

Advanced Spectroscopic and Microscopic Techniques in Mechanistic Elucidation

Advanced microscopic techniques, particularly Transmission Electron Microscopy (TEM), have been instrumental in elucidating the mechanistic actions of this compound derivatives. wikidata.orgru.ac.zaresearchgate.netmdpi.com TEM was utilized to visually characterize the effects of compound 18 on the 20S disk inhibition and the subsequent assembly of TMV nanorods. The high-resolution imaging capabilities of TEM allowed researchers to directly observe the morphological changes in viral particles and aggregates upon treatment. wikidata.org This technique provided crucial evidence demonstrating that compound 18 leads to the formation of shorter, malformed rod-shaped TMV particles and the aggregation of 20S disks, thereby confirming its interference with the viral assembly process at a structural level. wikidata.org

Structure Activity Relationship Sar Investigations

Identification of Pharmacophoric Elements

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For Crinasiadine and its analogues, the key pharmacophoric features are centered around its rigid tricyclic core and the nature of its substituents.

The fundamental pharmacophoric elements identified for the biological activity of this compound derivatives include:

The Phenanthridin-6(5H)-one Scaffold: This tricyclic system is the foundational structural motif. It provides a rigid framework that correctly orients the other functional groups for interaction with biological targets. nih.gov

Hydrogen Bond Acceptor: The carbonyl group at the 6-position is a critical hydrogen bond acceptor, likely interacting with specific amino acid residues in the binding sites of target proteins. nih.gov

Hydrogen Bond Donor: The secondary amine at the 5-position serves as a hydrogen bond donor, contributing to the binding affinity. nih.gov

Aromatic Rings: The two benzene (B151609) rings (A and C rings) of the phenanthridinone core are involved in hydrophobic and π-π stacking interactions with the target, which are crucial for stabilizing the ligand-protein complex.

Substituent Positions: The positions on the aromatic rings are key points for modification. The introduction of various groups at these positions can modulate the electronic properties and steric profile of the molecule, thereby influencing its activity.

Elucidation of Essential Structural Motifs for Biological Activity

Through the synthesis and biological evaluation of numerous this compound derivatives, several structural motifs have been identified as essential for retaining or enhancing biological activity.

The Tricyclic Phenanthridinone Core: This motif is considered indispensable for the biological activity of this class of compounds. Its planarity and rigidity are crucial for proper orientation within the biological target's binding site. nih.govtcu.edu

The N-H and C=O groups: The amide functionality within the B-ring, comprising the nitrogen at position 5 and the carbonyl group at position 6, is a key feature. The hydrogen-bonding capabilities of these groups are vital for interaction with target enzymes or receptors. nih.gov

Aromatic System Integrity: The aromaticity of the A and C rings is important for activity. Modifications that disrupt this aromaticity generally lead to a significant loss of potency.

Stereochemistry of the C-ring: For analogues of this compound that possess a non-aromatic and substituted C-ring, such as in the case of related Amaryllidaceae alkaloids like lycoricidine, the stereochemistry of the hydroxyl groups is crucial for biological effects. tcu.eduresearchgate.net This suggests that specific spatial arrangements of substituents are necessary for optimal interaction with the target.

Research on derivatives has shown that while the core phenanthridinone structure is essential, substitutions on the aromatic rings can be tuned to enhance specific activities. For instance, in the context of anti-tobacco mosaic virus (TMV) activity, certain substitutions lead to significantly improved potency. ub.edunih.gov

Rational Design Principles for Enhanced Efficacy

The rational design of more effective this compound analogues is guided by the SAR data. drugdesign.orgslideshare.netsci-hub.st The primary strategies involve the strategic modification of the phenanthridinone scaffold to optimize its interactions with biological targets.

Key principles for the rational design of this compound derivatives include:

Substitution on the Aromatic Rings: The introduction of electron-withdrawing groups (e.g., -F, -Br) or electron-donating groups (e.g., -OCH₃) on the benzene rings can significantly alter the electronic distribution of the molecule, thereby affecting its binding affinity and biological activity. ub.edunih.gov The position of these substituents is also critical in determining their impact.

N-Alkylation: Modification of the nitrogen atom at the 5-position with various alkyl or functionalized chains can be used to explore additional binding pockets in the target protein, potentially leading to enhanced potency or altered selectivity.

Bioisosteric Replacement: The replacement of certain functional groups with other groups that have similar physical or chemical properties (bioisosteres) can lead to improved pharmacokinetic or pharmacodynamic properties.

Scaffold Hopping: While the phenanthridinone core is generally considered essential, designing compounds with alternative core structures that maintain the key pharmacophoric features could lead to novel agents with different properties.

An example of rational design is the synthesis of a series of phenanthridin-6(5H)-ones with different substituents on the phenyl ring to investigate their anti-TMV activity. This led to the discovery of compounds with activity comparable to the commercial antiviral agent ningnanmycin. ub.edunih.gov

Impact of Stereochemistry and Conformational Preferences on Activity

Stereochemistry plays a pivotal role in the biological activity of many natural products, and the Amaryllidaceae alkaloids are no exception. nih.govnih.govnih.gov For this compound itself, which is a planar aromatic molecule, stereoisomerism is not a factor. However, for many of its biologically active relatives and potential derivatives where one of the rings is saturated, the stereochemistry is critical.

Chirality in Analogues: In related phenanthridone alkaloids that contain chiral centers, such as in a hydrogenated C-ring, the absolute configuration of these centers has a profound impact on biological activity. nih.govtcu.edu Often, only one enantiomer will exhibit the desired potent activity, while the other may be significantly less active or even inactive. This stereoselectivity arises from the three-dimensional nature of the binding sites in biological targets, which can differentiate between stereoisomers. nih.govwustl.edu

The strict relationship between absolute stereochemistry and biological activity in the broader Amaryllidaceae alkaloid family underscores the importance of controlling stereochemistry in the design and synthesis of any non-planar this compound derivatives. nih.gov

Computational Chemistry and Theoretical Modeling of Crinasiadine

Quantum Chemical Calculations (e.g., electronic structure, reactivity predictions)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of molecules like Crinasiadine. unipd.itnrel.gov These calculations provide detailed information about the electronic structure, which governs the molecule's reactivity and physical properties. unipd.it By solving approximations of the Schrödinger equation, researchers can predict molecular geometries, vibrational frequencies, and the distribution of electron density.

For derivatives of this compound and related structures, DFT calculations have been employed to investigate conformational stability. For instance, calculations were used to determine the rotational barriers in axially chiral compounds, confirming that the atropisomers are stable under reaction conditions. acs.org Such studies are crucial for understanding the three-dimensional shape and potential for stereoisomerism, which can significantly impact biological activity.

The general approach for these calculations involves selecting a functional (like M06-2X) and a basis set (like def2-TZVP) that offer a good balance of computational cost and accuracy. nrel.gov The resulting data, including Mulliken charges and spin densities for radical species, can help predict sites of reactivity and potential metabolic pathways. nrel.gov While specific, in-depth quantum chemical studies focused solely on this compound's electronic structure are not widely published, the methodologies are well-established and routinely applied to its parent phenanthridinone class to understand reactivity. bham.ac.ukunl.pt

Table 9.1: Applications of Quantum Chemical Calculations in Alkaloid Research

| Computational Method | Application | Information Gained | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Calculation of Rotational Barriers | Conformational stability of atropisomers. | acs.org |

| DFT (M06-2X/def2-TZVP) | Geometry Optimization & Energy Calculation | Optimized 3D structures, enthalpies, Gibbs free energy, electronic properties. | nrel.gov |

| General Quantum Mechanics | Reactivity Analysis | Understanding reaction mechanisms, predicting sites of nucleophilic or electrophilic attack. | unipd.itfuw.edu.pl |

Molecular Dynamics Simulations (e.g., protein-ligand complexes)

Molecular dynamics (MD) simulations offer a powerful method to study the dynamic behavior of molecules and their complexes over time. chemcomp.comyoutube.com This technique is particularly valuable for examining the interaction between a ligand like this compound and its biological target, such as a protein or nucleic acid. rsc.org

In the context of this compound research, computational docking, a method often complemented by MD simulations, has been used to investigate its mechanism of action. A study exploring this compound derivatives as anti-tobacco mosaic virus (TMV) agents employed molecular docking to understand how these compounds interact with the TMV coat protein. mdpi.comresearchgate.net The results from these simulations suggested that a specific derivative may interfere with the elongation phase of the TMV assembly process. mdpi.comresearchgate.net

A typical MD simulation workflow involves preparing the protein-ligand structure, parameterizing the molecules using a force field (e.g., AMBER, CHARMM), solvating the system, and running the simulation for a sufficient time (nanoseconds to microseconds) to observe relevant biological motions. chemcomp.comyoutube.com Analysis of the resulting trajectory can reveal key information about binding stability, conformational changes in the protein or ligand, and specific intermolecular interactions (like hydrogen bonds and hydrophobic contacts) that stabilize the complex. youtube.comfortunejournals.com

Table 9.2: Molecular Docking Study of a this compound Derivative with TMV Coat Protein

| Compound | Target Protein | Computational Method | Key Finding | Reference |

|---|---|---|---|---|

| Compound 18 (this compound derivative) | Tobacco Mosaic Virus (TMV) Coat Protein | Molecular Docking | The compound is predicted to interfere with the elongation phase of the TMV assembly process. | mdpi.comresearchgate.net |

In Silico Screening and Virtual Library Design

In silico screening has emerged as a cost-effective and rapid strategy to identify potentially active compounds from large databases. mdpi.com This approach has been applied to natural product libraries that include this compound. In one study, this compound was part of a library of 867 compounds from African medicinal plants screened in silico against 17 different diabetes targets to evaluate their therapeutic potential. mdpi.com

Furthermore, computational methods are integral to the design of virtual libraries of this compound derivatives. grklabs.comcomputabio.com Researchers can start with the core phenanthridinone scaffold of this compound and systematically add various substituents in silico. vulcanchem.com These virtual libraries are then evaluated for desired properties such as binding affinity to a target, ADME (absorption, distribution, metabolism, and excretion) characteristics, and potential toxicity. computabio.com This process allows for the rational selection of a smaller, more focused set of derivatives for chemical synthesis and biological testing, thereby streamlining the drug discovery process. grklabs.com For example, libraries of this compound derivatives with different electron-withdrawing (e.g., F, Br) and electron-donating (e.g., OCH₃) groups have been created to facilitate structure-activity relationship studies. mdpi.comvulcanchem.com

Prediction of Conformational Preferences and Tautomeric Forms

The three-dimensional conformation of a molecule is critical to its biological activity, as it dictates how the molecule fits into a target's binding site. Computational methods can predict the preferred conformations and the energy barriers between them. For Amaryllidaceae alkaloids related to this compound, the conformational freedom of certain rings is believed to be important for their biological effects. nih.gov

DFT calculations have been successfully used to explore the conformational landscape of similar molecules by calculating the energy barriers for bond rotation. acs.org This helps to determine whether a molecule is flexible or rigid and identifies the most stable, low-energy conformations.

Additionally, some heterocyclic compounds can exist in different tautomeric forms, which are structural isomers that readily interconvert. psu.edu The phenanthridin-6(5H)-one structure of this compound contains an amide group, which could potentially exist in an enol tautomeric form. While specific studies on this compound tautomerism are limited, research on related compounds has shown that the equilibrium between tautomers can be solvent-dependent. psu.edu Computational chemistry can predict the relative stabilities of different tautomers under various conditions, which is crucial as different tautomers may exhibit distinct biological activities and receptor interactions.

Advanced Predictive Modeling for Structure-Activity Relationships

Understanding the structure-activity relationship (SAR) is key to optimizing a lead compound like this compound into a more potent and selective agent. Computational models play a significant role in elucidating these relationships. By synthesizing and testing a series of this compound derivatives, researchers have gathered crucial data on how structural modifications affect biological activity. mdpi.comvulcanchem.com

Key SAR findings for this compound derivatives as anti-TMV agents include:

Unsubstituted Core: Unsubstituted phenanthridinone derivatives often show good antiviral activity. vulcanchem.com

Substituent Effects: The addition of electron-withdrawing groups (like fluorine or bromine) or electron-donating groups (like methoxy) to the benzene (B151609) rings can significantly alter the activity profile. mdpi.comvulcanchem.com

Nitrogen Atom Modification: Modifying the nitrogen atom of the phenanthridone core can enhance anti-TMV activity. researchgate.net

Ring Expansion: Expanding the B-ring of the phenanthridone skeleton may not decrease antiviral activity. mdpi.com

These empirical findings can be used to build quantitative structure-activity relationship (QSAR) models. QSAR and other advanced predictive models use statistical methods to correlate variations in chemical structure with changes in biological activity, enabling the prediction of the activity of novel, unsynthesized compounds.

Table 9.3: Summary of Structure-Activity Relationship (SAR) Findings for this compound Derivatives

| Structural Modification | Position | Effect on Anti-TMV Activity | Reference |

|---|---|---|---|

| Addition of electron-withdrawing (F, Br) or electron-donating (OCH₃) groups | Benzene rings | Can improve antiviral activity compared to the unsubstituted parent compound. | mdpi.comvulcanchem.com |

| Modification of Nitrogen Atom | N-5 of Phenanthridone | Can enhance activity. | researchgate.net |

| Expansion of B-ring | Phenanthridone Core | May not decrease and can slightly improve activity. | mdpi.com |

Future Research Directions and Unexplored Avenues

Development of Next-Generation Synthetic Strategies

While effective methods for synthesizing the phenanthridinone core of crinasiadine exist, such as palladium-catalyzed reactions and intramolecular radical cyclizations, there is room for improvement. vulcanchem.comresearchgate.net Future research will likely pursue more efficient, cost-effective, and environmentally friendly synthetic routes. medrxiv.org The development of novel synthetic methodologies is crucial for producing a diverse library of this compound analogs for extensive structure-activity relationship (SAR) studies. mdpi.comnih.gov

Key areas for development include:

C-H Bond Activation: Advanced strategies focusing on direct C-H bond activation could offer more step-economic and atom-efficient syntheses of the phenanthridinone skeleton. researchgate.netmdpi.com

Photocatalysis: Visible-light-mediated reactions represent a sustainable and mild approach for constructing the core structure and its derivatives. researchgate.netresearchgate.net

Flow Chemistry: Implementing continuous flow protocols could enhance scalability, safety, and efficiency compared to traditional batch processing, facilitating the large-scale production of promising candidates. researchgate.net

Aryne Annulations: Exploring aryne annulation strategies further could provide rapid access to complex and multisubstituted phenanthridinones. thieme-connect.com

Recent advancements have already demonstrated the potential of these modern synthetic methods, including palladium-catalyzed cyclization of N-aryl-2-aminopyridine with 2-iodobenzoic acid and photoinduced annulation of N-phenylbenzamides. mdpi.comresearchgate.net Further refinement of these and other novel strategies will be essential to overcome the limited natural abundance of these alkaloids and enable comprehensive biological evaluation. mdpi.comnih.gov

Deeper Elucidation of Mechanistic Pathways

Understanding the precise molecular mechanisms by which this compound derivatives exert their biological effects is a critical area for future investigation. vulcanchem.com Preliminary studies have provided initial insights, but a more profound comprehension is needed to guide rational drug design and optimization.

Current research suggests that this compound's antiviral activity against the Tobacco Mosaic Virus (TMV) may involve the disruption of the viral assembly process. hud.ac.ukresearchgate.netmdpi.com Specifically, molecular docking and transmission electron microscopy studies indicate that certain derivatives may interfere with the elongation phase of TMV assembly by interacting with the viral coat protein. hud.ac.ukresearchgate.netresearchgate.net Future work should aim to validate these findings through advanced biochemical and biophysical assays, identifying the specific binding sites and characterizing the interactions at an atomic level.

In the context of its anticancer potential, a derivative known as ZYH005 (Z5) has been shown to act as a DNA intercalator, inducing DNA damage. medrxiv.orgmedrxiv.org It also exhibits a dual mechanism by inhibiting the epidermal growth factor receptor (EGFR), which disrupts the EGFR-WEE1 interaction and abrogates the G2/M cell cycle checkpoint, leading to mitotic catastrophe in glioblastoma cells. medrxiv.org Further studies are needed to unravel the intricate details of these pathways and to determine if other derivatives share similar or distinct mechanisms of action. medrxiv.org Investigating the potential for these compounds to overcome drug resistance mechanisms in cancer is another promising avenue. nih.gov

Exploration of Expanded Biological Targets in Preclinical Models

The biological activities of this compound and its analogs are not limited to their antiviral and anticancer effects. The phenanthridinone scaffold is associated with a wide range of pharmacological properties, suggesting that this compound could be a versatile lead compound for various therapeutic areas. vulcanchem.comacs.org

Future preclinical research should explore:

Antimicrobial Activity: The phenanthridinone skeleton has been linked to significant antimycobacterial and antitubercular properties. vulcanchem.comacs.org Screening this compound derivatives against a broad panel of pathogenic bacteria, especially multidrug-resistant strains like Staphylococcus aureus, is warranted. nih.gov

Anti-inflammatory Effects: Some flavonoids with structural similarities have been reported to possess anti-inflammatory properties by inhibiting enzymes like LOX and COX. usm.my Evaluating this compound derivatives in models of inflammation could uncover new therapeutic uses.

Neuroprotective and Neurological Applications: Given the diverse bioactivities of Amaryllidaceae alkaloids, some of which affect the nervous system, exploring the potential of this compound derivatives in models of neurodegenerative diseases like Alzheimer's is a logical next step. mdpi.com

Antiparasitic Activity: Related phenanthridine (B189435) compounds have a history as anti-trypanosomal agents, and other Amaryllidaceae alkaloids have shown activity against parasites like Encephalitozoon intestinalis. nih.govresearchgate.net This suggests a potential application for this compound derivatives in treating parasitic infections.

A systematic screening of optimized this compound derivatives against a diverse set of biological targets will be crucial for uncovering the full therapeutic potential of this class of compounds.

Integration of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery and can be instrumental in accelerating this compound research. aerjournal.combernardmarr.comhelmholtz-hips.de These computational tools can analyze vast datasets to identify patterns and make predictions that are beyond human capacity. bernardmarr.com

Key applications for AI and ML in this field include:

Predictive Modeling: ML algorithms can be trained on existing SAR data to predict the biological activity of novel, unsynthesized this compound derivatives. ohsu.edu This can help prioritize which compounds to synthesize, saving time and resources.

Genome Mining: AI-based approaches can analyze the genomes of producer organisms to identify biosynthetic gene clusters (BGCs) responsible for making this compound and related natural products, potentially leading to the discovery of new analogs. helmholtz-hips.de

Target Identification and Validation: AI can analyze large-scale biological data (e.g., genomics, proteomics) to identify and validate new potential biological targets for this compound derivatives. ohsu.edunih.gov

Mechanism of Action Analysis: ML models can help analyze complex data from cellular assays and imaging to better understand the compound's mechanism of action and identify subtle effects on cellular pathways. nih.gov

By integrating AI and ML, researchers can navigate the complexities of natural product research more effectively, moving from lead compound to clinical candidate more efficiently. nih.gov

Collaborative Research Opportunities in Natural Product Discovery and Agrochemical Development

The development of this compound from a natural product lead into a viable agrochemical or therapeutic agent will benefit significantly from collaborative efforts. dntb.gov.uaglobalhealthprogress.org Partnerships between academic research groups, pharmaceutical and agrochemical companies, and specialized research institutes can provide the complementary expertise and resources needed for success.

Future collaborations could focus on:

Natural Product Libraries and Screening: Institutions with large, curated natural product libraries, such as Griffith University's NatureBank, can partner with researchers to screen for novel bioactive compounds. griffith.edu.au This can expand the pool of phenanthridinone-containing leads.

Agrochemical Development: Given the promising activity of this compound derivatives against plant viruses like TMV, collaborations between organic chemists and agricultural research centers are essential. hud.ac.ukresearchgate.netresearchgate.net These partnerships can facilitate field testing and formulation development to create commercially viable crop protection agents.

Open Science Initiatives: Sharing raw research data, such as NMR spectra, through open-access platforms can enhance transparency, reproducibility, and integrity in natural product research, fostering a more collaborative global research community. nih.gov

Public-Private Partnerships: Joint ventures between university labs and industry partners can bridge the gap between basic discovery and commercial development, leveraging academic innovation and industrial resources for drug characterization, development, and commercialization. globalhealthprogress.org

Such collaborative models are crucial for navigating the challenges of natural product research, from supply and synthesis to preclinical and clinical development. nih.gov

Q & A

Q. What are the standard methodologies for characterizing Crinasiadine’s structural and physicochemical properties?

To characterize this compound, researchers should employ spectroscopic techniques (e.g., NMR, IR, mass spectrometry) and chromatographic methods (HPLC, LC-MS) to confirm purity and structural integrity. X-ray crystallography can resolve stereochemistry, while thermal analysis (DSC, TGA) assesses stability. Experimental protocols must detail instrument parameters, calibration standards, and reproducibility measures to ensure validity .

Q. How should researchers design experiments to evaluate this compound’s in vitro biological activity?

Begin with dose-response assays (e.g., IC₅₀ determination) in relevant cell lines, using positive and negative controls to validate assay conditions. Replicate experiments across multiple biological replicates to account for variability. Statistical power analysis should guide sample size selection, and results must be analyzed using ANOVA or non-parametric tests, depending on data distribution .

What criteria define a feasible research question for studying this compound’s pharmacokinetics?

Apply the FINER framework :

- Feasible : Ensure access to analytical tools (e.g., pharmacokinetic modeling software).

- Interesting : Address gaps, such as this compound’s metabolic pathways.

- Novel : Compare absorption rates across formulations.

- Ethical : Adhere to animal/human trial guidelines.

- Relevant : Link findings to therapeutic optimization .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported bioactivity across studies?

Conduct meta-analyses to identify confounding variables (e.g., cell line specificity, assay protocols). Validate conflicting results via orthogonal methods (e.g., replacing MTT assays with ATP-based luminescence). Use multivariate regression to isolate factors like solvent effects or impurity interference .

Q. What advanced strategies optimize this compound’s synthetic yield while minimizing byproducts?

Employ design-of-experiments (DoE) approaches to test reaction parameters (temperature, catalyst concentration). Use real-time monitoring (e.g., in situ FTIR) to track intermediate formation. Compare green chemistry alternatives (e.g., biocatalysis) against traditional methods, and validate scalability through pilot-scale trials .

Q. How can mechanistic studies on this compound’s target engagement be rigorously designed?

Combine computational (molecular docking, MD simulations) and experimental (SPR, ITC) techniques to validate binding affinities. Use CRISPR-engineered cell lines to confirm target specificity. Cross-reference results with omics data (proteomics/transcriptomics) to identify off-target effects .

Methodological and Ethical Considerations

Q. What ethical guidelines apply to in vivo studies involving this compound?

- Obtain institutional animal care committee approval (IACUC) for dosing protocols.

- Adhere to the 3Rs (Replacement, Reduction, Refinement).

- For human trials, ensure informed consent and compliance with Declaration of Helsinki principles .

Q. How should researchers structure a literature review to contextualize this compound’s therapeutic potential?

Systematically categorize studies by:

Q. What interdisciplinary approaches enhance this compound’s research scope?

Integrate cheminformatics (QSAR models) with pharmacoepidemiology to predict real-world efficacy. Collaborate with material scientists to develop novel drug delivery systems (e.g., nanoparticles). Validate findings using translational models (e.g., patient-derived organoids) .

Data Analysis and Reporting

Q. How should contradictory stability data for this compound formulations be addressed?

Perform accelerated stability studies under ICH guidelines (Q1A) and analyze degradation products via LC-HRMS. Use Arrhenius kinetics to extrapolate shelf-life, and compare excipient compatibility across formulations. Report discrepancies with transparency, noting batch-to-batch variability .

Q. What statistical methods are appropriate for analyzing this compound’s dose-dependent toxicity?

Apply nonlinear regression models (e.g., sigmoidal dose-response) to calculate LD₅₀. Use Kaplan-Meier survival analysis for longitudinal toxicity studies. Address outliers with robust statistical tests (e.g., Grubbs’ test) and confirm reproducibility through independent replication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.